molecular formula C15H20O4 B173858 (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 122225-33-6

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B173858
CAS No.: 122225-33-6
M. Wt: 264.32 g/mol
InChI Key: TWMRLCPQQCHIBH-GFCCVEGCSA-N
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Description

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS: 122225-33-6) is a chiral carboxylic acid derivative with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . It features a benzyl group at the second carbon (R-configuration), a tert-butoxy ester at the fourth carbon, and a ketone group at the same position, forming a 4-oxobutanoic acid backbone. The compound is widely used in organic synthesis, particularly as a building block for pharmaceuticals and bioactive molecules, such as protease inhibitors and protein degraders . Its stereochemistry and tert-butoxy protecting group enhance stability during reactions, making it valuable in multistep syntheses .

Key physicochemical properties include:

  • LogP: 2.66 (indicating moderate hydrophobicity)
  • Boiling point: 400.4°C at 760 mmHg
  • Density: 1.118 g/cm³
  • Optical rotation: Not explicitly reported, but related (R)-configured analogs show significant optical activity (e.g., [α]D^25 = -45.4° for (R)-2-(benzoylthio)-4-(tert-butoxy)-4-oxobutanoic acid) .

Properties

IUPAC Name

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMRLCPQQCHIBH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544387
Record name (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122225-33-6
Record name (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Racemic Synthesis via Alkylation

The racemic precursor, 2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid, is synthesized through a two-step process:

  • Protection of Succinic Anhydride :
    Succinic anhydride reacts with tert-butanol under acidic conditions (e.g., H₂SO₄) to form mono-tert-butyl succinate.

    Succinic anhydride+t-BuOHH+tert-Butyl succinate\text{Succinic anhydride} + t\text{-BuOH} \xrightarrow{H^+} \text{tert-Butyl succinate}
  • Alkylation at C2 :
    The enolate of tert-butyl succinate is generated using LDA (lithium diisopropylamide) and alkylated with benzyl bromide.

    tert-Butyl succinateLDAEnolateBnBrRacemic 2-benzyl derivative\text{tert-Butyl succinate} \xrightarrow{\text{LDA}} \text{Enolate} \xrightarrow{\text{BnBr}} \text{Racemic 2-benzyl derivative}

Typical Conditions :

  • Temperature: −78°C (enolate formation), 0°C (alkylation).

  • Yield: 65–75%.

Enantiomeric Resolution

The racemic mixture is resolved using chiral amines (e.g., (1R,2S)-(−)-ephedrine) to form diastereomeric salts. Crystallization in ethanol separates the (R)-enantiomer.

Resolution Data :

ParameterValue
Chiral resolving agent(1R,2S)-(−)-Ephedrine
SolventEthanol
Enantiomeric excess (ee)≥98%
Yield40–50%

Asymmetric Synthesis

Evans Oxazolidinone Auxiliary Method

A chiral auxiliary approach ensures high enantioselectivity:

  • Auxiliary Attachment :
    Succinic acid is condensed with (R)-4-benzyl-2-oxazolidinone to form a chiral imide.

  • Alkylation :
    The enolate is alkylated with benzyl bromide, leveraging the auxiliary’s stereochemical guidance.

  • Auxiliary Removal and Esterification :
    Hydrolysis with LiOH/H₂O₂ releases the carboxylic acid, followed by tert-butyl esterification.

Key Metrics :

  • ee: >99%.

  • Overall yield: 55–60%.

Catalytic Asymmetric Hydrogenation

A prochiral α,β-unsaturated γ-keto ester undergoes hydrogenation using a Ru-BINAP catalyst to set the (R)-configuration.

α,β-Unsaturated esterRu-(R)-BINAP(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid\text{α,β-Unsaturated ester} \xrightarrow{\text{Ru-(R)-BINAP}} (R)\text{-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid}

Reaction Conditions :

  • Pressure: 50 bar H₂.

  • Temperature: 25°C.

  • ee: 95–97%.

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (S)-enantiomer of a racemic ester precursor, leaving the (R)-ester intact. Subsequent hydrolysis yields the (R)-acid.

Process Parameters :

ParameterValue
EnzymeCAL-B
SubstrateRacemic methyl ester
ee90–94%
Conversion45–50%

Comparative Analysis of Methods

Methodee (%)Yield (%)CostScalability
Racemic + Resolution9840LowModerate
Evans Auxiliary9955HighHigh
Catalytic Hydrogenation9670ModerateHigh
Enzymatic Resolution9245ModerateLow

Industrial-Scale Considerations

Large-scale production favors the Evans auxiliary method for its reproducibility, though catalyst recycling in hydrogenation routes is gaining traction. Critical factors include:

  • Solvent Recovery : Ethyl acetate and THF are recycled via distillation.

  • Waste Management : Neutralization of LiAlH₄ byproducts with aqueous HCl.

Emerging Techniques

Recent advances focus on flow chemistry and photoenzymatic catalysis to enhance efficiency:

  • Continuous Flow Synthesis : Reduces reaction time by 50% via precise temperature control.

  • Artificial Metalloenzymes : Hybrid catalysts achieve 99% ee in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is characterized by its unique structural features, including a tert-butoxy group and a ketone functional group. These characteristics contribute to its chemical reactivity and biological properties. The molecular formula is C15H20O4C_{15}H_{20}O_4, with a molecular weight of approximately 264.32 g/mol.

Pharmaceutical Development

1. Drug Discovery and Development

  • Anti-inflammatory and Analgesic Properties : The compound has been identified as a potential lead compound in the development of anti-inflammatory and analgesic medications. Its structural characteristics allow for specific interactions with biological targets that are crucial for these therapeutic effects.
  • Synthesis of Derivatives : The compound serves as a building block for synthesizing various derivatives, enhancing its pharmacological profile through modifications that improve efficacy or reduce side effects .

Biochemical Research Applications

2. Enzyme Inhibition Studies

  • This compound has been utilized in enzyme-substrate interaction studies, providing insights into the mechanisms of enzyme inhibition. Such studies are vital for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .

3. Mechanistic Studies in Cancer Research

  • The compound's ability to interact with caspases makes it valuable in cancer research, particularly in studying apoptosis (programmed cell death). It has been used to develop fluorescent probes that allow real-time imaging of apoptosis in vivo, which is essential for evaluating cancer therapies .

Case Studies

Study Objective Findings
Study on Apoptosis ImagingTo evaluate the efficacy of this compound as a caspase substrate for imaging apoptosisDemonstrated that the compound can be converted into a radiotracer for PET imaging, allowing for dynamic monitoring of apoptosis in cancer models .
Anti-inflammatory ResearchInvestigating the anti-inflammatory properties of the compoundFound that modifications to the structure enhance anti-inflammatory activity, suggesting potential for drug development.

Industrial Applications

4. Synthesis of Complex Molecules

  • This compound is employed as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its protective groups facilitate selective reactions necessary for synthesizing bioactive compounds.

Mechanism of Action

The mechanism of action of ®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds vary in substituents, stereochemistry, and functional groups, leading to differences in reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Structural Features Similarity Score Key Properties/Applications References
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (122225-33-6) R-benzyl, tert-butoxy ester, ketone at C4 1.00 (reference) Stable intermediate for pharmaceuticals; logP = 2.66, bp = 400°C
3-Benzyl-4-methoxy-4-oxobutanoic acid (651013-72-8) Methoxy ester instead of tert-butoxy 1.00 Higher polarity (methoxy group); used in peptide synthesis
2-Benzyl-4-phenyl-4-oxobutanoic acid (N/A) Phenyl group replaces tert-butoxy 0.88 Pharmaceutical use (antidiabetic activity)
tert-Butyl 2,2-dimethyl-3-phenylpropanoate (24549-65-3) No ketone; branched alkyl chain 0.95 Lower reactivity due to steric hindrance
(S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid (191221-14-4) S-configuration, bromine at C2 0.74 Electrophilic reagent for cross-coupling reactions

Key Findings :

Steric and Electronic Effects: The tert-butoxy group in the reference compound enhances steric protection of the ketone, reducing unwanted side reactions (e.g., nucleophilic attacks) compared to methoxy or phenyl analogs . Brominated analogs (e.g., (S)-2-bromo-4-(tert-butoxy)-4-oxobutanoic acid) exhibit higher electrophilicity, enabling use in Suzuki-Miyaura couplings .

Biological Activity: 2-Benzyl-4-phenyl-4-oxobutanoic acid derivatives show antidiabetic activity by modulating peroxisome proliferator-activated receptors (PPARs), unlike the reference compound, which is primarily a synthetic intermediate .

Stereochemical Impact :

  • The R-configuration in the reference compound is critical for its role in chiral syntheses. Enantiomeric analogs (e.g., S-brominated version) display divergent reactivity and biological profiles .

Solubility and Stability: The reference compound’s logP (2.66) reflects better lipid solubility than polar analogs like 3-benzyl-4-methoxy-4-oxobutanoic acid, making it suitable for lipophilic drug formulations .

Biological Activity

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound's molecular structure includes a benzyl group and a tert-butoxy moiety attached to a 4-oxobutanoic acid framework. This configuration is crucial for its interaction with biological targets.

  • Caspase Activation :
    • The compound has been shown to activate caspase-3, a critical protease in the apoptotic pathway. Studies indicate that this compound promotes apoptosis in cancer cells by enhancing caspase activity, leading to programmed cell death. This is particularly relevant in the context of cancer therapies where inducing apoptosis is a desired outcome .
  • Inhibition of Anti-apoptotic Proteins :
    • Research has revealed that this compound can inhibit survivin, an anti-apoptotic protein that plays a significant role in cancer cell survival. By inhibiting survivin, this compound facilitates the activation of downstream apoptotic pathways .
  • Metallo-beta-lactamase Inhibition :
    • Preliminary studies suggest that this compound may have potential as an inhibitor of metallo-beta-lactamases, enzymes responsible for antibiotic resistance in bacteria. This activity could position the compound as a candidate for developing new antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Apoptosis InductionCaspase-3 activation
Inhibition of SurvivinPromotes apoptosis
Metallo-beta-lactamase InhibitionReduces bacterial resistance

Case Studies

  • Cancer Cell Lines :
    • In vitro studies on ovarian cancer cell lines (OVCAR-5 and OVCAR-8) demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased caspase-3 activity and morphological changes indicative of programmed cell death .
  • Antibacterial Activity :
    • A study focusing on the compound's antibacterial properties showed that it effectively inhibited the growth of bacteria resistant to beta-lactam antibiotics through its action on metallo-beta-lactamases, suggesting its utility in combating antibiotic resistance .

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer :
  • DFT calculations : Predict sites prone to oxidative metabolism (e.g., benzylic positions).
  • MD simulations : Assess binding to metabolic enzymes (e.g., cytochrome P450).
  • Metabolite prediction tools : Software like MetaDrug identifies potential metabolites for targeted structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
Reactant of Route 2
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(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

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